gamma-Cyhalothrin-d5
Description
Properties
Molecular Formula |
C₂₃H₁₄D₅ClF₃NO₃ |
|---|---|
Molecular Weight |
454.88 |
Synonyms |
(1R,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester-d5; [1R-[1α(S*),3α(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid cyano(3-p |
Origin of Product |
United States |
Isotopologue Development and Characterization for Research Applications
Deuteration Strategies and Synthetic Pathways for Gamma-Cyhalothrin-d5
The synthesis of this compound is strategically designed to introduce five deuterium (B1214612) atoms onto the phenoxy ring of the molecule. This specific labeling pattern provides a significant mass shift for mass spectrometric detection while minimizing the potential for isotopic exchange under typical analytical conditions.
A common and efficient synthetic route employs deuterated phenol (B47542) as the key starting material. benthamdirect.comdntb.gov.ua The synthesis begins with phenol-d6 (B82959), where all five aromatic protons and the hydroxyl proton are replaced by deuterium. The core of the synthesis involves coupling this labeled phenoxy group with the appropriate cyclopropanecarboxylic acid portion of the pyrethroid.
Preparation of the Acid Chloride: The synthesis starts with the non-labeled 1R,cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid. This acid is converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride.
Synthesis of the Labeled Cyanohydrin Precursor: 3-Phenoxybenzaldehyde (B142659) is required for the subsequent esterification step. To create the d5-labeled version, 3-hydroxybenzaldehyde (B18108) is etherified with phenol-d6. However, a more direct route described for similar pyrethroids starts with deuterated phenol (phenol-d6) which is first converted into a labeled 3-phenoxybenzaldehyde intermediate. benthamdirect.comdntb.gov.ua
Esterification: The crucial step is the esterification of the 1R,cis-Z cyclopropanecarboxylic acid chloride with the labeled 3-phenoxybenzaldehyde in the presence of a cyanide source (e.g., sodium cyanide). This reaction forms the ester linkage and introduces the cyano group, resulting in a diastereoisomeric mixture of d5-labeled cyhalothrin (B162358) isomers.
Epimerization and Isolation: The resulting mixture of isomers undergoes an epimerization process. Under specific conditions, the desired (S)-α-cyano diastereoisomer, which corresponds to this compound, can be selectively crystallized from the solution, yielding the final product with high isomeric and isotopic purity. chemreg.net
A reported synthesis utilizing phenol-d6 as the starting material achieved an isotopic enrichment of 98.7% for the final D5-cyhalothrin product. benthamdirect.comdntb.gov.ua The final chemical structure is gamma-cyhalothrin-(phenoxy-d5), with the molecular formula C₂₃H₁₄D₅ClF₃NO₃. medchemexpress.comcaymanchem.com
| Starting Material | Key Reagents | Key Intermediate | Final Product |
| Phenol-d6 | 1R,cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride, Sodium Cyanide | 3-(Phenoxy-d5)benzaldehyde | This compound |
| 1R,cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid | Thionyl Chloride |
Spectroscopic and Chromatographic Methods for Isotopic Purity and Enrichment Assessment
The confirmation of the structure and the assessment of isotopic purity and enrichment of this compound are critical for its validation as an analytical standard. This is achieved through a combination of spectroscopic and chromatographic techniques. benthamdirect.comrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the labeled compound to its non-labeled analogue, the degree of deuteration can be precisely calculated. The analysis involves integrating the ion signals for the unlabeled (M), singly deuterated (M+1), through to the fully deuterated (M+5) species. rsc.org For this compound, a distinct cluster of ions around m/z 454.1 (for the [M+H]⁺ adduct) would be expected, a +5 Da shift from the unlabeled compound's m/z of 449.1. The relative intensities of these peaks allow for the calculation of isotopic purity. nih.gov
Chromatography: Gas Chromatography (GC) and Liquid Chromatography (LC) are used to determine the chemical purity of the synthesized standard. When coupled with mass spectrometry (GC-MS or LC-MS/MS), these methods also serve to confirm the identity and isotopic distribution of the analyte. Chiral chromatography techniques can be employed to ensure the correct isomeric form (gamma) has been isolated. chemreg.net The use of isotope dilution mass spectrometry with this compound as an internal standard allows for accurate quantification by correcting for matrix effects and analyte loss during sample preparation and analysis. sigmaaldrich.comthomassci.com
| Technique | Purpose | Expected Result for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment and distribution | Mass shift of +5 Da compared to unlabeled standard; calculation of isotopic purity (e.g., >98%). benthamdirect.com |
| ¹H NMR | Confirmation of label position | Absence of signals in the aromatic region corresponding to the phenoxy ring protons. rsc.org |
| ¹³C NMR | Structural integrity confirmation | Spectrum consistent with the gamma-cyhalothrin (B44037) carbon framework. |
| GC-MS/LC-MS/MS | Chemical purity and identity | Single peak corresponding to gamma-cyhalothrin, with MS data confirming the mass of the d5 isotopologue. chemreg.net |
| Chiral HPLC | Isomeric purity | Separation from other cyhalothrin isomers, confirming the presence of the gamma-isomer. chemreg.neteurl-pesticides.eu |
Considerations for Isotopic Labeling Position in Mechanistic Tracer Studies
The choice of labeling position in an isotopically modified molecule is crucial for its application in mechanistic studies, such as those investigating metabolism or environmental degradation. For gamma-cyhalothrin, deuteration of the phenoxy ring is a strategic choice.
The primary metabolic pathway for pyrethroid insecticides involves the cleavage of the central ester bond. frontiersin.org This hydrolysis results in the formation of two main fragments: the cyclopropanecarboxylic acid moiety and the 3-phenoxybenzyl alcohol moiety, which is rapidly oxidized to 3-phenoxybenzoic acid (3-PBA). chemreg.net
By placing the deuterium label on the phenoxy ring, researchers can specifically "trace" the fate of the alcohol/acid portion of the molecule through various biological or environmental systems. This allows for:
Metabolite Identification: The d5-labeled signature allows for the unambiguous identification of metabolites containing the phenoxy group, even in complex biological matrices.
Pathway Elucidation: It helps to differentiate the metabolic pathways of the two halves of the original molecule.
Quantitative Analysis of Degradates: The labeled standard can be used to quantify the formation of key degradates like 3-PBA.
If the label were placed on the cyclopropane (B1198618) ring, for instance, it would only allow for tracking of that specific fragment, leaving the fate of the phenoxybenzyl portion unknown. Therefore, labeling the phenoxy ring provides valuable insights into one of the major routes of pyrethroid metabolism and degradation.
Advanced Analytical Methodologies Utilizing Gamma Cyhalothrin D5
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique used for the highly accurate determination of a substance's concentration in a sample. nih.govepa.gov The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, gamma-Cyhalothrin-d5—to the sample before any extraction or cleanup steps. medchemexpress.comresearchgate.net This labeled standard is chemically identical to the native analyte (gamma-cyhalothrin) but has a different mass due to the isotopic substitution (deuterium for hydrogen). medchemexpress.com
Because the labeled standard and the native analyte exhibit virtually identical chemical and physical behavior during extraction, cleanup, and chromatographic analysis, any sample loss or degradation will affect both compounds equally. epa.govscholars.direct The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio. nih.gov Quantification is then based on measuring the ratio of the native analyte to the isotopically labeled internal standard. nih.govepa.gov This ratio remains constant throughout the analytical process, making the final measurement independent of sample recovery efficiency and robust against various sources of error. The unstable nature of pyrethroids, which can decompose under mild conditions, makes them prime candidates for analysis by IDMS. isotope.com
Environmental samples like soil, water, sediment, and biosolids are notoriously complex matrices that can significantly interfere with analytical measurements. scholars.directmdpi-res.com These matrix effects, which can cause either suppression or enhancement of the analyte signal, are a primary source of inaccuracy in quantitative analysis. researchgate.netresearchgate.net For instance, co-extracted matrix components in gas chromatography can compete with the target analyte in the injector, affecting its transfer to the analytical column and altering the detector response. researchgate.net
The use of this compound as an isotope dilution standard is a highly effective strategy for compensating for these matrix effects. scholars.directrsc.org Since the deuterated standard behaves identically to the native gamma-cyhalothrin (B44037) during sample preparation and analysis, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the native analyte to the labeled standard, the signal suppression or enhancement is effectively canceled out. scholars.directrsc.org This approach has been successfully used to improve the accuracy of pyrethroid analysis in challenging matrices such as wastewater effluents and biosolids. scholars.direct While IDMS significantly reduces matrix effects, some studies suggest that for the highest accuracy, using matrix-matched calibration solutions in conjunction with the isotopically labeled standard is still recommended. researchgate.net
Table 1: Research Findings on Matrix Effect Compensation using Isotope Dilution
| Finding | Analytical Technique | Matrix Type | Conclusion | Source |
|---|---|---|---|---|
| Deuterium-labeled analogues of pyrethroids improve accuracy for analysis. | NCI-GC-MS | Wastewater, Biosolids | Stable isotope internal standards are useful in correcting for matrix effects and instrumental variability. | scholars.direct |
| Significant matrix effects were observed in dried complex matrices. | GC-MS/MS | Dried Herbs, Dried Fruit | Matrix effects could be compensated by isotopically labeled internal standard quantification and matrix-matched calibration curves. | researchgate.net |
| Matrix effects can be influenced by multiple factors including analyte and matrix type. | GC-MS | Food | The isotope internal standard method is considered the most ideal compensation method to reduce matrix effect. | researchgate.net |
Instrumental performance can fluctuate during an analytical run due to factors like changes in injector temperature, column degradation, or variations in the mass spectrometer's ionization efficiency. scholars.directrsc.org This instrumental drift can lead to poor precision and inaccurate quantification if not properly addressed.
This compound plays a crucial role in mitigating these issues. scholars.directrsc.org As the labeled internal standard is co-injected with the sample extract, it experiences the same instrumental conditions as the native analyte. Any variation in instrument response will affect both the analyte and the standard proportionally. By using the ratio of their signals for quantification, the method becomes robust against instrumental drift, ensuring high precision and reproducibility over long analytical sequences. rsc.org This is particularly important in automated systems where samples may await analysis in autosampler vials, a situation where pyrethroids have been shown to adsorb to container walls, leading to time-dependent losses that can be corrected using a stable isotope-labeled standard. acs.org
Studies have demonstrated that IDMS methods for pyrethroids yield excellent accuracy, with recoveries often falling within a narrow range around 100%. scholars.directnih.gov For example, one study reported recoveries for pyrethroids in fortified matrices ranging from 80% to 117%. scholars.direct Another study analyzing pesticides in human plasma found relative recoveries for most compounds to be within ±15% of 100%, with relative standard deviations (RSDs) typically below 20%. nih.gov A highly precise method for pyrethroids in apple juice using IDMS reported intraday and interday repeatabilities below 0.5% and an expanded relative uncertainty of 3% to 6%, significantly better than other calibration methods. nih.gov
Table 2: Performance Metrics of IDMS Methods for Pyrethroid Analysis
| Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Various Environmental | GC/NICI-MS | 80 - 117 | Not specified | scholars.direct |
| Human Plasma | GC-HRMS | 87 - 156 (most within 85-115) | < 20 (most < 15) | nih.gov |
| Apple Juice | GC/MS | Not specified | < 0.5 | nih.gov |
| Human Urine | UPLC-MS/MS | Not specified | Not specified | csic.es |
Mitigation of Instrumental Variability and Drift in Chromatographic Systems
Chromatographic Separation Techniques for Trace Analysis
The analysis of gamma-cyhalothrin, often in the presence of its other isomers and a multitude of other pesticides, requires powerful chromatographic separation techniques coupled with sensitive and selective mass spectrometric detection. eurl-pesticides.euopenagrar.de Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation methods employed for this purpose.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like pyrethroids. capes.gov.brthermoscientific.com When coupled with tandem mass spectrometry (GC-MS/MS), it provides excellent selectivity and sensitivity, allowing for the detection of trace-level contaminants in complex matrices. thermofisher.com The use of an isotopically labeled internal standard like this compound is integral to these methods for accurate quantification via isotope dilution. nih.govacs.org
Table 3: Overview of GC-MS Methods for Pyrethroid Analysis
| Method | Key Features | Advantages | Reference Compound | Source |
|---|---|---|---|---|
| ID-GC/MS | Selective ion monitoring, isotope dilution quantification. | Highly precise and accurate; expanded relative uncertainty of 3-6%. | Labeled cis-permethrin | nih.gov |
| GC-HRMS | High-resolution mass spectrometry with isotope dilution. | LODs from 10 to 158 pg/mL in plasma. | Isotopically labeled analogues | nih.govcapes.gov.br |
| NCI-GC-MS | Negative chemical ionization for high sensitivity to halogenated compounds. | Corrects for matrix effects and instrumental variability; lowers detection limits significantly. | Deuterium-labeled analogues | scholars.directrsc.orgacs.org |
| GC-MS/MS | QuEChERS extraction, tandem mass spectrometry. | High sensitivity and selectivity for complex matrices like jam. | Not Specified | thermofisher.com |
While GC-MS is a powerful tool, some pyrethroids can be thermally labile, making liquid chromatography a more suitable alternative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for multi-residue pesticide analysis, including for gamma-cyhalothrin. eurl-pesticides.eueurl-pesticides.euca.gov This technique is particularly adept at analyzing a wide range of compounds with varying polarities and volatilities in a single run. csic.esscience.gov
LC-MS/MS methods often employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, which simplifies sample preparation. eurl-pesticides.eueurl-pesticides.eu The high selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for reliable quantification even in complex food and environmental matrices. ca.gov For instance, a chiral LC-MS/MS method has been developed to separate gamma-cyhalothrin (the most insecticidally active isomer) from its other stereoisomers. eurl-pesticides.eueurl-pesticides.eu This method achieved satisfactory recovery rates and repeatabilities for gamma-cyhalothrin in diverse matrices like cucumber, orange juice, and wheat flour. eurl-pesticides.eu The use of an isotope dilution approach with this compound in LC-MS/MS methods ensures the highest level of accuracy and precision by correcting for matrix effects and other analytical variables. csic.es
Table 4: Performance of LC-MS/MS Methods for Cyhalothrin (B162358) Isomer Analysis
| Matrix | Analyte | Spike Level (mg/kg) | Key Finding | Source |
|---|---|---|---|---|
| Cucumber | gamma-Cyhalothrin | 0.01 | Satisfactory recovery and repeatability achieved. | eurl-pesticides.eu |
| Orange Juice | gamma-Cyhalothrin | 0.01 | Satisfactory recovery and repeatability achieved. | eurl-pesticides.eu |
| Wheat Flour | gamma-Cyhalothrin | 0.01 | Satisfactory recovery and repeatability achieved. | eurl-pesticides.eu |
| Infant Formula | gamma-Cyhalothrin | 0.0036 | Method successfully validated with insignificant matrix effects noted. | eurl-pesticides.eu |
| Cucumber (blank) | gamma-Cyhalothrin | 0.005 | Recoveries were nearly quantitative. | eurl-pesticides.eu |
Chiral Chromatography for Enantiomeric Resolution in Environmental Samples
Many complex organic molecules, including numerous pesticides, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. diva-portal.orggcms.cz These enantiomers can exhibit significant differences in their biological and toxicological activities. diva-portal.orgchrom-china.com For instance, the insecticidal activity of the pyrethroid γ-cyhalothrin is primarily associated with one specific stereoisomer. eurl-pesticides.eu Consequently, analytical methods that can separate and individually quantify these enantiomers are crucial for accurate risk assessment. diva-portal.orgeurl-pesticides.eu
Chiral chromatography is the primary technique used for this purpose. gcms.czchrom-china.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times in the chromatographic system. For the analysis of cyhalothrin isomers, research has demonstrated the successful use of cellulose-based stationary phases. eurl-pesticides.eu A notable example is the use of a Chiral Art cellulose-SB column for the enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of lambda-cyhalothrin (B1674341), which allows for the distinct separation of its constituent enantiomers, including the toxicologically significant gamma-cyhalothrin. eurl-pesticides.eu
The optimization of chiral separations is a multi-parameter process. Factors such as the composition of the mobile phase, column temperature, and flow rate can be adjusted to improve the resolution between enantiomeric peaks. The development of such methods is vital for distinguishing which pesticide (e.g., lambda- or gamma-cyhalothrin) was applied in the field and for understanding the environmental fate and toxicological impact of individual isomers. eurl-pesticides.eu
Advanced Sample Preparation and Extraction Protocols
QuEChERS-based Methodologies for Diverse Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis since its introduction in 2003. unito.itchromatographytoday.com Originally developed for fruits and vegetables, its application has expanded to a wide array of complex matrices, including soil, water, and various food products. eurl-pesticides.euunito.it The methodology involves an initial extraction and partitioning step using a solvent (typically acetonitrile) and salts, followed by a cleanup step known as dispersive solid-phase extraction (dSPE). chromatographytoday.com In this workflow, this compound serves as an ideal internal standard, added at the beginning of the process to correct for analyte losses during sample preparation and for matrix effects during instrumental analysis.
The versatility of QuEChERS has been demonstrated for cyhalothrin analysis in diverse and challenging matrices such as:
Infant formula
Cucumber
Orange juice
Wheat flour eurl-pesticides.eu
Official versions of the QuEChERS method, such as AOAC 2007.01 and EN 15662, utilize different buffer systems (e.g., acetate (B1210297) and citrate, respectively) to protect pH-sensitive pesticides from degradation during extraction. unito.itchromatographytoday.com The adaptability of the QuEChERS approach makes it highly suitable for multi-residue methods that screen for a wide range of pesticides simultaneously. chromatographytoday.com
Optimization for Sample Recovery and Interference Reduction
A key advantage of the QuEChERS method is the dSPE cleanup step, which is designed to remove interfering matrix components. chromatographytoday.com The choice of sorbent material is critical for effective cleanup and is tailored to the specific matrix. For general purposes, primary-secondary amine (PSA) is used to remove sugars, fatty acids, and organic acids. lcms.cz For matrices with high pigment content, graphitized carbon black (GCB) may be added, while C18 is effective for removing nonpolar interferences like fats. chromatographytoday.com
Validation studies for gamma-cyhalothrin in infant formula have shown that a dSPE cleanup using both C18 and PSA sorbents yields excellent recoveries. eurl-pesticides.eu The primary goals of optimization are to achieve high and reproducible analyte recovery (typically within a 70–120% range with relative standard deviations below 20%) while minimizing matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. researchgate.netoup.com The use of an isotopically labeled internal standard like this compound is particularly effective as it co-elutes with the target analyte and experiences similar matrix effects, thereby providing robust and accurate quantification even in the presence of significant matrix interference. europa.eu
Method Validation and Quality Assurance in Isotopic Analysis
Determination of Limits of Detection and Quantification for Research Objectives
Method validation is essential to ensure that an analytical procedure is fit for its intended purpose. europa.eu Two critical performance characteristics are the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. science.gov These limits are crucial for determining if a method is sensitive enough for specific applications, such as verifying compliance with Maximum Residue Levels (MRLs) set by regulatory bodies. eurl-pesticides.eu
For gamma-cyhalothrin, which has a low Acceptable Daily Intake (ADI), highly sensitive methods with low LOQs are required, especially for food intended for infants and young children. eurl-pesticides.eu The use of advanced instrumentation, such as triple quadrupole mass spectrometers, enables the achievement of very low detection limits. eurl-pesticides.eu
The following table presents examples of reported LOQs for cyhalothrin isomers in various matrices using different analytical methods.
| Analyte | Matrix | Method | LOQ | Reference |
| Lambda-Cyhalothrin | Orange Juice | LC-MS/MS | 0.0005 mg/kg | lcms.cz |
| Gamma-Cyhalothrin | Infant Formula | QuEChERS, LC-MS/MS | 0.0033 mg/kg (spiking level) | eurl-pesticides.eu |
| Multiple Pesticides | Cocoa Beans | Modified QuEChERS, GC-MS/MS | 10 µg/kg (0.01 mg/kg) | researchgate.net |
| Multiple Insecticides | Honey | QuEChERS, GC-MS/MS | 0.2 - 0.5 ng/g | researchgate.net |
Assessment of Deuterium-Hydrogen Exchange in Analytical Procedures
When using deuterated internal standards like this compound, it is imperative to ensure the isotopic stability of the label throughout the analytical process. Deuterium-hydrogen (D-H) exchange refers to the potential for deuterium (B1214612) atoms on the standard to be replaced by hydrogen atoms from the surrounding solvent or matrix, which would compromise the accuracy of quantification. nih.gov
This concern is addressed by controlling the analytical conditions. The field of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) deliberately uses conditions (e.g., physiological pH, elevated temperature) to promote the exchange of labile protons on proteins to probe their structure. thermofisher.combmss.org.uk Conversely, to prevent exchange, the process is rapidly halted using "quench" conditions, which typically involve a very low pH (around 2.3-2.5) and low temperature (0°C). bmss.org.uk
The standard analytical procedures for pesticide residue analysis naturally align with these quench conditions. QuEChERS extracts are often acidified (e.g., with formic acid) prior to LC-MS analysis, and samples are kept in cooled autosamplers. lcms.cz These low-temperature, low-pH conditions effectively inhibit D-H exchange for the stable, non-labile C-D bonds present in this compound, ensuring its isotopic integrity from extraction to detection. nist.gov Therefore, under routine validated procedures, significant D-H exchange is not an anticipated issue for this type of internal standard.
Environmental Fate and Transformation Research Using Isotopic Tracers
Investigation of Degradation Pathways and Kinetics in Environmental Compartments
Stable isotope tracers like gamma-Cyhalothrin-d5 are instrumental in detailed studies of degradation processes. These studies differentiate between biotic and abiotic transformation, providing critical data on the persistence and behavior of the pesticide in the environment.
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation of gamma-cyhalothrin (B44037) involves non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis: Lambda-cyhalothrin (B1674341), a mixture containing gamma-cyhalothrin, is relatively stable under natural sunlight, with a reported half-life of over three weeks. nih.gov However, under UV irradiation, its photolysis is rapid, with a half-life of less than 10 minutes. nih.gov Studies on lambda-cyhalothrin at pH 5 indicate a photolytic half-life of approximately 24 days, though this is an approximation due to its hydrophobicity. fao.org The quantum yield for direct photolysis has been determined, with calculated half-lives in European waters ranging from 0.7 days in summer to 75 days in winter, indicating significant seasonal and geographical variation. fao.org
Hydrolysis: The rate of hydrolysis of cyhalothrins is highly dependent on pH. Both cyhalothrin (B162358) and lambda-cyhalothrin are rapidly hydrolyzed under alkaline conditions but are stable in neutral or acidic media. who.int For lambda-cyhalothrin, hydrolysis is significant at pH 9, with a half-life of about 7 days, while it is stable at pH 5.2 and 6.9. fao.orgwho.int Gamma-cyhalothrin itself is reported to be stable at pH 5, has a long half-life of 136 days at pH 7, and a much shorter half-life of 1.1 days at pH 9. herts.ac.ukbrsmeas.org This indicates that in alkaline aquatic environments, hydrolysis is a key degradation pathway.
Interactive Data Table: Abiotic Degradation Half-life of Cyhalothrin Isomers Click on headers to sort
| Compound | Process | Condition | Half-life (DT₅₀) | Reference |
|---|---|---|---|---|
| Lambda-cyhalothrin | Photolysis | Natural Sunlight | > 3 weeks | nih.gov |
| Lambda-cyhalothrin | Photolysis | UV Irradiation | < 10 minutes | nih.gov |
| Lambda-cyhalothrin | Photolysis | pH 5, 25°C | ~24 days | fao.org |
| Lambda-cyhalothrin | Hydrolysis | pH 9 | ~7 days | who.int |
| Gamma-cyhalothrin | Hydrolysis | pH 5 | Stable | herts.ac.ukbrsmeas.org |
| Gamma-cyhalothrin | Hydrolysis | pH 7, 20°C | 136 days | herts.ac.ukbrsmeas.org |
| Gamma-cyhalothrin | Hydrolysis | pH 9 | 1.1 days | herts.ac.ukbrsmeas.org |
Biotic Transformation Processes (e.g., Microbial Degradation)
Microbial activity is a primary driver of gamma-cyhalothrin degradation in soil and aquatic systems. scialert.net Studies have shown that degradation is significantly faster in non-sterile soil compared to sterile soil, confirming the crucial role of microorganisms. scialert.net The half-life of lambda-cyhalothrin in non-sterile soil was found to be 14.33 days, compared to 27.36 days in sterile soil. scialert.net
Several bacterial and fungal species have been identified for their ability to degrade pyrethroids. For instance, a bacterium identified as Citrobacter braakii has been shown to degrade lambda-cyhalothrin effectively. researchgate.net Fungi isolated from a Brazilian cave, including Aspergillus ustus, also demonstrated the ability to biodegrade gamma-cyhalothrin, with one strain achieving nearly 50% degradation. scielo.brscielo.br The degradation process is influenced by environmental factors such as temperature, pH, and nutrient availability. scielo.brfrontiersin.org In soil, the half-life of gamma-cyhalothrin is reported to be in the range of a few weeks, with lab studies showing DT₅₀ values between 16.6 and 33.8 days. herts.ac.uk
The use of compound-specific isotope analysis (CSIA) with labeled compounds like this compound can provide insights into the biodegradation pathways by tracking changes in the isotopic ratio of the compound as it is degraded by microorganisms. rsc.orgresearchgate.net
Elucidation of Environmental Metabolites and Transformation Product Formation
The degradation of gamma-cyhalothrin, whether through abiotic or biotic pathways, results in the formation of various transformation products. The primary degradation process for pyrethroids involves the cleavage of the ester linkage. who.int
In soil, the main degradation products of cyhalothrin include 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid and 3-phenoxybenzoic acid, which are then further broken down. who.int Hydroxylation followed by ester cleavage is a key pathway. who.int Fungal degradation of gamma-cyhalothrin has also been studied to identify metabolites. scielo.br For instance, the fungus Aspergillus ustus has been investigated for its role in breaking down the parent compound. scielo.brscielo.br Similarly, studies on the bacterial strain Bacillus thuringiensis ZS-19 have identified several intermediate metabolites from the degradation of cyhalothrin, resulting from the cleavage of both the ester linkage and the diaryl bond. nih.govnih.gov
The use of isotopically labeled this compound allows for the precise tracking and identification of these metabolites in complex environmental samples, helping to build a complete picture of the degradation cascade.
Mass Balance and Environmental Partitioning Studies
Understanding where a pesticide goes in the environment and how it moves between different compartments is crucial for assessing its potential impact. Isotopic tracers are invaluable for conducting mass balance studies that account for the total amount of the applied chemical and its transformation products.
Distribution and Mobility in Soil-Water-Air Systems
Gamma-cyhalothrin, like other pyrethroids, exhibits low water solubility and a strong tendency to adsorb to soil and sediment particles. who.intherts.ac.ukfrontiersin.org This high sorption capacity significantly limits its mobility in the environment. who.intherts.ac.uk
Soil: Due to strong adsorption, gamma-cyhalothrin is generally considered non-mobile in soil and is not expected to leach into groundwater. who.intherts.ac.uk The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is very high for cyhalothrins. oup.com
Water: In aquatic systems, gamma-cyhalothrin rapidly dissipates from the water column by adsorbing to suspended solids and sediment. nih.govoup.com This process reduces the concentration of the free compound in the water, which in turn can mitigate its acute toxicity to aquatic organisms by lowering their immediate exposure. nih.gov
Air: With a low vapor pressure, volatilization of gamma-cyhalothrin from soil or water surfaces is not a significant dissipation pathway. oup.comnih.gov
The use of this compound in controlled laboratory or field studies allows for a precise accounting of the compound's distribution across these three environmental phases, ensuring an accurate mass balance.
Sorption-Desorption Dynamics in Environmental Media
The interaction of gamma-cyhalothrin with soil and sediment is a key factor governing its environmental fate.
Sorption: The sorption of pyrethroids to soil is largely influenced by the organic matter and clay content. frontiersin.org The soil-water partition coefficient (Kd) for gamma-cyhalothrin has been measured in various soil types, with an average value around 622, indicating moderate to strong adsorption. mst.dk The organic carbon-normalized partition coefficient (Koc) for lambda-cyhalothrin is typically very high, in the range of 200,000 to 350,000, further highlighting its strong binding affinity. oup.com
Desorption: The strong binding to soil particles means that desorption, the release of the compound back into the soil solution, is limited. This immobility reduces the potential for groundwater contamination but can lead to its persistence in the upper soil layers and in sediments. who.int
Isotopically labeled this compound is essential for accurately quantifying these sorption and desorption coefficients (Kd and Koc) in various environmental media without interference from other compounds.
Interactive Data Table: Environmental Partitioning Coefficients for Cyhalothrin Isomers Click on headers to sort
| Compound | Parameter | Value | Description | Reference |
|---|---|---|---|---|
| Gamma-cyhalothrin | Log K_ow | 4.96 | Octanol-water partition coefficient, indicates lipophilicity. | mst.dk |
| Lambda-cyhalothrin | Log K_ow | 7.0 | Octanol-water partition coefficient, indicates high lipophilicity. | fao.orgoup.com |
| Gamma-cyhalothrin | K_d | ~622 L/kg | Soil-water partition coefficient, indicates moderate adsorption. | mst.dk |
| Lambda-cyhalothrin | K_oc | 200,000 - 350,000 L/kg | Organic carbon-normalized partition coefficient, indicates very strong adsorption. | oup.com |
| Cypermethrin (B145020) | K_oc | 350,000 L/kg | Organic carbon-normalized partition coefficient for a similar pyrethroid. | researchgate.net |
Application of Compound-Specific Isotope Analysis (CSIA) in Environmental Forensics and Source Apportionment
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical tool utilized in environmental science to trace the origin and transformation of organic pollutants. researchgate.netmdpi.com This technique measures the isotopic ratios of specific elements (e.g., carbon, hydrogen) within an individual compound. tersusenv.com By analyzing these isotopic signatures, scientists can gain insights into the source of a contaminant and the degradation processes it has undergone in the environment. tersusenv.comnih.gov The use of isotopically labeled compounds, such as this compound, as internal standards or tracers is crucial for enhancing the accuracy of these analyses. hpc-standards.comresearchgate.net
In the context of environmental forensics, CSIA helps in distinguishing between different sources of a pesticide in the environment. science.govabas.org Different manufacturing processes or batches of a pesticide can have slightly different isotopic compositions. If these initial isotopic signatures are known, it may be possible to link environmental detections to a specific source. battelle.org Furthermore, CSIA can be instrumental in tracking the movement and fate of pesticides in soil and water systems. oapen.org
The principle behind using CSIA for source apportionment and to monitor degradation lies in the phenomenon of kinetic isotope effects. battelle.org During biodegradation or photodegradation, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H or D). tersusenv.comnih.gov This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotopes. tersusenv.com By measuring this isotopic enrichment, the extent of degradation can be quantified. rsc.org
While specific research focusing exclusively on the application of this compound in CSIA for environmental forensics and source apportionment is not extensively documented in publicly available literature, the principles of the technique are broadly applicable. This compound, a deuterated (heavy hydrogen) form of the pyrethroid insecticide gamma-Cyhalothrin, serves as an ideal internal standard for quantitative analysis in mass spectrometry-based methods. hpc-standards.comresearchgate.net Its use allows for precise measurement of the concentration of the native compound in environmental samples.
For source apportionment, if two potential sources of gamma-Cyhalothrin contamination have distinct carbon or hydrogen isotopic signatures, CSIA can be used to determine the relative contribution of each source to the contamination found at a specific site. A dual-isotope approach, analyzing both δ¹³C and δ²H, would provide more robust evidence.
The following table illustrates hypothetical data from a study aimed at apportioning the source of gamma-Cyhalothrin contamination in a river system.
Table 1: Hypothetical Isotopic Signatures for Source Apportionment of Gamma-Cyhalothrin
| Sample Location | δ¹³C (‰) | δ²H (‰) | Estimated Contribution from Source A | Estimated Contribution from Source B |
| Source A (Agricultural Runoff) | -28.5 | -150 | 100% | 0% |
| Source B (Wastewater Effluent) | -31.0 | -120 | 0% | 100% |
| River Sample 1 (Upstream) | -28.7 | -148 | 92% | 8% |
| River Sample 2 (Downstream) | -29.8 | -135 | 48% | 52% |
In degradation studies, the change in the isotopic ratio of the remaining gamma-Cyhalothrin can provide clear evidence of in-situ transformation. By applying the Rayleigh fractionation model, the extent of degradation can be calculated from the isotopic enrichment. rsc.org
The table below presents illustrative findings from a laboratory experiment investigating the biodegradation of gamma-Cyhalothrin, using this compound as an internal standard for concentration measurements.
Table 2: Illustrative Data from a Gamma-Cyhalothrin Biodegradation Study
| Incubation Time (days) | Remaining Concentration (µg/L) | δ¹³C of Remaining Gamma-Cyhalothrin (‰) | Calculated Degradation (%) |
| 0 | 100 | -30.0 | 0% |
| 15 | 50 | -28.5 | 50% |
| 30 | 25 | -27.0 | 75% |
| 60 | 5 | -24.5 | 95% |
These examples demonstrate the potential of applying CSIA in conjunction with isotopically labeled standards like this compound for detailed environmental investigation. Such studies are critical for developing effective environmental management and remediation strategies for areas impacted by pesticide contamination. mdpi.com
Ecotoxicological and Mechanistic Research in Non Target Organisms and Ecosystems
Biochemical and Molecular Mechanisms of Action in Environmental Organisms
Elucidation of Effects on Neurophysiological Systems of Aquatic and Terrestrial Invertebrates
The primary mode of action for gamma-cyhalothrin (B44037), like other pyrethroids, is its potent neurotoxicity. epa.govbrsmeas.org It targets the voltage-gated sodium channels in the nerve cells of invertebrates. researchgate.netresearchgate.net By binding to these channels, the insecticide disrupts their normal function, keeping them in an open state for an extended period. who.int This interference with the sodium ion transport across nerve membranes leads to repetitive nerve impulses, causing hyperexcitation of the nervous system, paralysis, and ultimately, death of the organism. who.int
Gamma-cyhalothrin is recognized as the most toxic isomer of cyhalothrin (B162358) and is particularly effective against both terrestrial and aquatic invertebrates. researchgate.netregulations.gov Studies comparing gamma-cyhalothrin (GCH) with lambda-cyhalothrin (B1674341) (LCH), which is a mix of isomers, have shown that the single active enantiomer (GCH) can cause toxic effects at approximately half the concentration of the racemic mixture. researchgate.net This high toxicity makes it a significant concern for non-target invertebrate species, which are often highly sensitive. brsmeas.orgregulations.gov For instance, the 48-hour median lethal concentration (LC50) for some aquatic invertebrates can be as low as 0.008 µg/L. who.int
Enzymatic Detoxification and Resistance Mechanisms in Ecological Contexts
In response to exposure to insecticides like gamma-cyhalothrin, many invertebrate species have evolved sophisticated detoxification and resistance mechanisms. These are broadly categorized as metabolic resistance and target-site resistance.
Metabolic Resistance: This is a primary defense mechanism where insects use enzymes to break down or modify the toxic compound, rendering it less harmful. nih.gov Three major families of detoxification enzymes are involved:
Cytochrome P450 monooxygenases (P450s): These enzymes are crucial in the initial phase of detoxification, often by oxidizing the insecticide molecule, which can lead to its deactivation. nih.govresearchgate.netfrontiersin.org Overexpression of P450 genes is frequently linked to pyrethroid resistance. nih.gov
Esterases (EST) or Carboxylesterases (CarE): These enzymes hydrolyze the ester bond present in pyrethroid molecules like gamma-cyhalothrin, breaking them into less toxic acidic and alcoholic metabolites. researchgate.netfrontiersin.org Elevated esterase activity is a common resistance mechanism in many pest insects. researchgate.net
Glutathione (B108866) S-transferases (GSTs): These phase II enzymes catalyze the conjugation of glutathione to the insecticide or its metabolites, increasing their water solubility and facilitating their excretion from the insect's body. researchgate.netfrontiersin.orgresearchgate.netmdpi.com
The interplay of these enzyme systems is complex and can confer resistance to multiple classes of insecticides. researchgate.net
Target-Site Resistance: This mechanism involves genetic mutations in the target protein, in this case, the voltage-gated sodium channel. nih.gov These mutations reduce the binding affinity of the pyrethroid to the channel, making the insect less susceptible to its neurotoxic effects. This form of resistance is often referred to as knockdown resistance (kdr).
Table 1: Key Detoxification and Resistance Mechanisms in Invertebrates
| Mechanism Type | Description | Key Enzymes/Genes | Primary Function |
|---|---|---|---|
| Metabolic Resistance | Enzymatic breakdown and detoxification of the insecticide. | Cytochrome P450s, Esterases, Glutathione S-transferases (GSTs) | Oxidation, hydrolysis, and conjugation to neutralize and excrete the toxin. nih.govresearchgate.netfrontiersin.org |
| Target-Site Resistance | Genetic mutation of the insecticide's target site. | Voltage-gated sodium channel genes (kdr-type mutations) | Reduces binding affinity of the insecticide to its neurological target. nih.gov |
Bioaccumulation and Biotransformation Studies in Environmental Food Webs
Trophic Transfer Dynamics and Isotopic Enrichment Factors
Gamma-cyhalothrin is considered to be highly bioaccumulative due to its lipophilic nature (high octanol-water partition coefficient). regulations.gov Studies on the related compound lambda-cyhalothrin have reported high bioconcentration factors (BCF) in fish, with values ranging from 1600-2240 L/kg and some estimates as high as 4,600x in whole fish. regulations.govopenrepository.com This indicates a strong potential for the compound to accumulate in organisms from the surrounding water.
The use of stable isotope-labeled compounds like gamma-cyhalothrin-d5 is central to studying trophic transfer and biomagnification. Stable Isotope Analysis (SIA) of elements like nitrogen (δ¹⁵N) is used to determine the trophic position of organisms in a food web. diva-portal.org By analyzing the concentrations of this compound alongside the δ¹⁵N values in various organisms, researchers can calculate Trophic Magnification Factors (TMFs). umweltbundesamt.deresearchgate.net A TMF greater than 1 indicates that the contaminant is biomagnifying, meaning its concentration increases at successively higher trophic levels. umweltbundesamt.deresearchgate.net
The term "isotopic enrichment factor" (ΔN or TEF) describes the predictable increase in the δ¹⁵N signature between a consumer and its diet, typically around 3.4‰ per trophic level. cefic-lri.orgoup.com However, exposure to chemical stressors can sometimes alter these enrichment factors, which is a critical consideration in ecotoxicological studies. oup.comnih.gov The use of a deuterated tracer like this compound allows for precise measurement of the contaminant's movement through the food web, providing clear data for TMF calculations and a more accurate assessment of biomagnification risk. iaea.orgacs.org
Table 2: Bioaccumulation Data for Cyhalothrins
| Compound | Organism | Bioconcentration Factor (BCF) (L/kg) | Reference |
|---|---|---|---|
| Cyhalothrin | Fish | 1000-2000 | who.int |
| Lambda-cyhalothrin | Fish | 1600-2240 | openrepository.com |
| Lambda/Gamma-cyhalothrin | Whole Fish | 4600 | regulations.gov |
Tracing Metabolic Pathways in Environmental Biota
This compound is an invaluable tool for tracing the metabolic fate of the insecticide within organisms. iaea.org When an organism absorbs the compound, it undergoes biotransformation through various metabolic pathways designed to detoxify and excrete the foreign substance. nih.gov The primary metabolic route for cyhalothrin in animals like rats and cows, and presumed for other vertebrates like fish, is the cleavage of the ester bond. nih.gov
This hydrolysis results in two primary moieties:
A cyclopropanecarboxylic acid moiety.
A 3-phenoxybenzyl moiety.
These initial metabolites are then further transformed into more polar (water-soluble) compounds through processes like oxidation and conjugation (e.g., with glucuronic acid) before being excreted. nih.gov In fish, while some metabolism occurs, a significant portion of the residue found in tissues can be the unchanged parent compound. who.int
By using this compound, scientists can use techniques like mass spectrometry to distinguish the administered compound and its subsequent metabolites from any other naturally occurring compounds in the organism or environment. iaea.orgmdpi.com The deuterium (B1214612) atoms act as a stable, heavy label that does not alter the chemical's behavior but makes its molecular signature unique and easy to follow, providing a definitive map of its metabolic pathway. wur.nlshimadzu.com Recent studies have identified metabolites such as 2-(3-phenoxyphenyl) acetonitrile (B52724) and 3-phenoxybenzaldehyde (B142659) in fungal degradation pathways. scielo.brresearchgate.net
Effects on Microbial Community Structure and Function in Environmental Systems
The introduction of gamma-cyhalothrin into soil and aquatic ecosystems can have varied and significant impacts on microbial communities, which are fundamental to nutrient cycling and organic matter decomposition. researchgate.netmdpi.com The effects are not uniform and can depend on the pesticide concentration, soil type, and the specific microbial populations present. researchgate.netekb.eg
In aquatic systems, mesocosm studies have shown that at certain concentrations, lambda-cyhalothrin did not cause significant effects on hydrosoil microbes, phytoplankton, or periphyton. taylorfrancis.comtaylorfrancis.com However, other research highlights the potential for pyrethroids to disrupt microbial communities, especially in sediment where the compound tends to accumulate. frontiersin.org Fungal communities have also been studied for their role in degrading pyrethroids. Fungi isolated from a cave environment, including Aspergillus ustus, have demonstrated the ability to biodegrade gamma-cyhalothrin, although the presence of the pesticide also reduced their mycelial mass. scielo.brresearchgate.net The biodegradation rate was influenced by factors such as temperature and the initial pesticide concentration. scielo.br
Table 3: Summary of a Study on Lambda-Cyhalothrin's Effect on Soil Microbes
| Microbial Group | Observed Effect | Correlation | Reference |
|---|---|---|---|
| General Bacterial Populations | Mild positive effect / Increase in population | Positive correlation (r = 0.731) | researchgate.net |
| General Fungal Populations | Variable, can be promoted in combination with other substances | Not specified | researchgate.net |
Influence on Pyrethroid-Degrading Microbial Populations
The introduction of pyrethroids like gamma-cyhalothrin and its isomer lambda-cyhalothrin into soil ecosystems can significantly influence the native microbial communities. While potentially toxic to a broad range of organisms, these chemical introductions can also act as a selective pressure, favoring the growth and proliferation of microorganisms capable of utilizing the pesticide as a source of carbon or energy. nih.gov This leads to the enrichment of specific pyrethroid-degrading bacterial and fungal populations.
Numerous studies have focused on isolating and identifying microorganisms from pyrethroid-contaminated soils that exhibit the ability to break down these complex molecules. nih.gov The presence of these microbes is crucial for the natural attenuation and bioremediation of polluted environments. nih.gov For instance, research has shown that the half-life of pyrethroids is substantially lower in non-sterilized soils compared to sterilized soils, highlighting the vital role of microorganisms in their degradation. frontiersin.org
Bacterial genera such as Bacillus, Pseudomonas, Acinetobacter, Sphingomonas, and Raoultella have been identified as potent degraders of lambda-cyhalothrin. nih.govnih.govfrontiersin.org In one study, 43 bacterial strains were isolated from soil heavily polluted with lambda-cyhalothrin, with five isolates identified as Bacillus subtilis showing a high potential for biodegradation even at high concentrations. nih.gov These strains were not only able to degrade the pesticide but also exhibited plant growth-promoting characteristics, suggesting a dual benefit for agricultural systems. nih.gov Another study isolated a Pseudomonas fluorescens strain (GMMC1) from a paddy field that could tolerate and degrade lambda-cyhalothrin. cabidigitallibrary.org The application of such bacteria in a process known as bioaugmentation has been shown to significantly enhance the removal of pyrethroid residues from contaminated soils. researchgate.net
Fungi are also key players in the biodegradation of pyrethroids. Genera like Aspergillus, Talaromyces, and Trichoderma have been documented for their degradative capabilities. researchgate.net A study investigating fungi from a Brazilian cave found that three strains, Aspergillus ustus CBMAI 1894, Talaromyces brunneus CBMAI 1895, and Aspergillus sp. CBMAI 1926, were all capable of biodegrading gamma-cyhalothrin. scielo.brscielo.br The most efficient of these, A. ustus CBMAI 1894, achieved approximately 50% biodegradation of the compound. scielo.brscielo.br Such findings indicate that unique environments like caves can harbor microorganisms with significant potential for bioremediation. researchgate.netscielo.br
The table below summarizes findings on various microbial strains capable of degrading lambda-cyhalothrin and gamma-cyhalothrin.
| Compound | Microorganism | Degradation Efficiency | Source Environment | Reference |
| Lambda-cyhalothrin | Bacillus subtilis (5 strains) | 95.72% to 99.52% degradation within 48 hours | Polluted agricultural soil | nih.gov |
| Lambda-cyhalothrin | Pseudomonas fluorescens GMMC1 | Tolerated up to 500 ppm and showed degradation | Paddy crop soil | cabidigitallibrary.org |
| Lambda-cyhalothrin | Raoultella ornithinolytica ZK4 | Effective degradation | Pesticide plant soil | nih.gov |
| Lambda-cyhalothrin | Citrobacter braakii F37 | 81.1% degradation after 72 hours | Sewage from pesticide factory | researchgate.net |
| Gamma-cyhalothrin | Aspergillus ustus CBMAI 1894 | ~50% biodegradation | Brazilian cave | scielo.brscielo.br |
| Gamma-cyhalothrin | Talaromyces brunneus CBMAI 1895 | Biodegradation observed | Brazilian cave | scielo.brscielo.br |
| Gamma-cyhalothrin | Aspergillus sp. CBMAI 1926 | Biodegradation observed | Brazilian cave | scielo.brscielo.br |
Impact on Soil Microbiological Processes
The application of lambda-cyhalothrin has been shown to alter soil microbial communities, including bacteria and fungi. bsss.bg One study found that soil treated with lambda-cyhalothrin had significantly lower total bacterial and fungal counts compared to untreated control soil. bsss.bg However, the effects can be complex and dose-dependent. Some research indicates that while certain pesticides have a strong negative impact on microbes, lambda-cyhalothrin may have a milder or even stimulatory effect at certain concentrations. researchgate.net For example, an investigation into the effects of lambda-cyhalothrin on maize-cultivated soil found that it increased dehydrogenase activity, microbial biomass carbon, and CO2 respiration compared to the control. dergipark.org.trdergipark.org.tr
Conversely, other studies report inhibitory effects. The application of pyrethroids, including cypermethrin (B145020) and deltamethrin, was found to decrease the abundance of both bacterial and fungal communities by approximately 50% in agricultural soils. tuiasi.ro The use of biochar and nano-biochar as soil amendments has been explored to mitigate these negative impacts and enhance pesticide degradation. nih.gov Studies show that these amendments can increase soil pH, organic carbon, and microbial populations, including total plate count, phosphate-solubilizing bacteria, and nitrogen-fixing bacteria, while also accelerating the degradation of lambda-cyhalothrin. nih.gov
The table below details the observed effects of lambda-cyhalothrin on various soil microbiological parameters from a study on maize-cultivated soil.
| Parameter | Control Soil | Lambda-cyhalothrin Treated Soil (LAMX3) | Unit | Reference |
| Dehydrogenase Activity | Not specified | 43.40 ± 0.10 | µg g⁻¹ h⁻¹ | dergipark.org.trdergipark.org.tr |
| Microbial Biomass Carbon | Not specified | 7.75 ± 0.05 (LAMX2) | kg C m⁻² | dergipark.org.trdergipark.org.tr |
| Microbial Respiration (CO2) | Not specified | 2022.50 ± 0.50 | mg kg⁻¹ | dergipark.org.trdergipark.org.tr |
Note: The study compared multiple pesticide treatments; the data for the highest concentration of lambda-cyhalothrin (LAMX3) is presented where available, showing a stimulatory effect compared to the control and other tested pesticides.
Advanced Research Applications and Future Directions
Integration with Omics Technologies for Systems-Level Environmental Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized environmental research, allowing for a holistic or "systems-level" understanding of how organisms respond to chemical stressors. nih.gov These approaches are essential for generating comprehensive information about the genes, proteins, and metabolites involved in pesticide degradation and the cellular strategies organisms employ to cope with chemical exposure. nih.gov In this context, gamma-cyhalothrin-d5 is an indispensable analytical tool for accurately quantifying the stress-inducing agent, thereby allowing for precise correlation between exposure levels and the observed molecular responses.
Recent studies have explored the biodegradation of pyrethroids like gamma-cyhalothrin (B44037) by various microorganisms, including fungi isolated from unique environments such as caves. researchgate.net Such research aims to understand the enzymatic pathways and genetic underpinnings of detoxification. researchgate.net The use of omics technologies is crucial for clarifying this detoxification potential and studying the microbial networks involved. researchgate.net
Table 1: Overview of Omics Technologies in Environmental Pesticide Research
| Technology | Principle | Application in Pesticide Research | Role of this compound |
|---|---|---|---|
| Proteomics | The large-scale study of proteins, their structures, and functions within a biological system at a specific point in time. nih.gov | Identifies changes in protein expression in response to pesticide exposure, revealing mechanisms of toxicity, stress response, and detoxification pathways. frontiersin.org | Enables accurate quantification of the pesticide causing the proteomic shifts, ensuring a reliable dose-response relationship can be established. |
| Metabolomics | The systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. nih.gov | Tracks changes in metabolite profiles to understand the physiological and metabolic perturbations caused by pesticide stress. frontiersin.orgfrontiersin.org | Serves as an internal standard for precise measurement of the parent pesticide and its transformation products in the same samples undergoing metabolomic analysis. |
Metabolomics and proteomics are particularly powerful in elucidating the intricate mechanisms of environmental stress response in organisms exposed to pesticides. frontiersin.org When an organism encounters a xenobiotic like gamma-cyhalothrin, it undergoes significant metabolic and proteomic reprogramming to adapt and mitigate toxicity. frontiersin.org Proteomics can identify key proteins involved in these responses, such as stress-response proteins, metabolic enzymes, and proteins related to energy metabolism and signaling pathways. plos.org Similarly, metabolomics provides a snapshot of the metabolic phenotype, reflecting shifts in biochemical pathways that are the end result of gene expression and protein activity. frontiersin.orgplos.org
For instance, studies on various organisms have shown that exposure to environmental pollutants leads to significant alterations in the proteome and metabolome. frontiersin.org
Proteomic analysis can reveal the up- or down-regulation of specific proteins. In response to chemical stress, organisms often induce heat shock proteins (HSPs) and enzymes involved in antioxidant defense. frontiersin.org
Metabolomic analysis can identify changes in key metabolites, such as amino acids, sugars, and organic acids, indicating disturbances in energy, protein, and other primary metabolic pathways. plos.org
In such studies, this compound is crucial for the analytical phase. After exposing an organism (e.g., a fish, an invertebrate, or a plant) to gamma-cyhalothrin, researchers extract proteins and metabolites for analysis. Concurrently, they must accurately measure the concentration of gamma-cyhalothrin absorbed by the organism or remaining in the exposure medium. By spiking the sample with a known amount of this compound prior to extraction and analysis (typically by liquid chromatography-tandem mass spectrometry, LC-MS/MS), scientists can correct for any loss of the analyte during sample preparation and account for matrix effects, ensuring the measured concentration is highly accurate. sigmaaldrich.com This precision is vital for linking specific proteomic and metabolomic changes directly to a defined exposure level.
Development of Predictive Models for Environmental Transport and Fate Utilizing Isotopic Data
Predictive models are essential tools for assessing the environmental risk of pesticides. These models simulate the transport, distribution, and degradation (i.e., the "fate") of a chemical in various environmental compartments like soil, water, and air. science.gov However, the accuracy of any environmental fate model, such as the Pesticide Root Zone Model (PRZM), is fundamentally dependent on the quality of the input data. science.gov There can be significant uncertainty regarding the persistence of pyrethroids like gamma-cyhalothrin, particularly in anaerobic environments. regulations.gov
Isotopically labeled standards like this compound are paramount for generating the high-fidelity data required to develop, calibrate, and validate these models.
Generating Accurate Degradation Kinetics: To model environmental fate, precise measurements of the pesticide's degradation rate (e.g., its half-life) in different matrices (soil, water) are needed. herts.ac.uk Laboratory and field studies designed to measure these rates rely on accurate quantification of the pesticide concentration over time. Using this compound as an internal standard in the analytical workflow minimizes errors and provides the robust data needed to calculate reliable degradation constants. sigmaaldrich.com
Improving Transport Parameters: Models also require data on how a chemical sorbs to soil and sediment. These parameters are determined through batch equilibrium experiments where the concentration of the pesticide in both the solid and aqueous phases must be accurately measured. Isotope dilution analysis using this compound ensures the accuracy of these measurements, leading to more reliable model predictions of leaching and runoff.
Validating Model Outputs: Once a model is developed, it must be validated by comparing its predictions to real-world monitoring data. High-quality environmental monitoring data, generated using robust analytical methods that include isotopically labeled standards, are essential for this validation process. This ensures that the models used by regulatory agencies for risk assessment are as accurate as possible.
Emergent Analytical Strategies for Tracing Isomer-Specific Environmental Transformations
Cyhalothrin (B162358) is a chiral molecule that exists as a mixture of different stereoisomers. herts.ac.ukherts.ac.uk Gamma-cyhalothrin is the single, most insecticidally active isomer. herts.ac.ukfederalregister.gov Different isomers can have varying toxicities and degradation rates in the environment. Therefore, regulatory bodies and researchers are increasingly interested in isomer-specific analysis rather than just measuring the total concentration of cyhalothrin. europa.eunih.gov
This has driven the development of emergent analytical strategies capable of separating and quantifying individual isomers.
Chiral Chromatography: The most effective approach is chiral liquid chromatography (LC), which uses a special column (a chiral stationary phase) to separate the different stereoisomers before they are detected by a mass spectrometer (MS/MS). eurl-pesticides.eu This technique allows for the distinct quantification of gamma-cyhalothrin separate from other isomers present in lambda-cyhalothrin (B1674341) or cyhalothrin mixtures. eurl-pesticides.eu
Isotope Dilution for Isomer-Specific Quantification: In these advanced methods, this compound plays a vital role as an isomer-specific internal standard. Because it is structurally identical to gamma-cyhalothrin apart from its isotopic composition, it co-elutes with the target analyte during the chiral separation. This allows for precise quantification of the gamma-isomer, correcting for any analytical variability, matrix suppression, or instrument drift that might affect it. This is superior to using a different, non-isomeric compound as an internal standard, which might behave differently during the complex chiral separation.
The ability to trace the specific environmental transformation of gamma-cyhalothrin is critical for accurate risk assessment, as the formation and degradation of this highly active isomer determine the actual toxicological risk to non-target organisms. nih.gov
Role of this compound in Regulatory Science Method Development and Environmental Monitoring Protocols
Regulatory science involves the pragmatic application of scientific methods to make decisions about product safety and environmental protection. apvma.gov.au For pesticides, this requires robust and validated analytical methods for monitoring residues in food, water, and soil to ensure compliance with established Maximum Residue Levels (MRLs). europa.euchemreg.net
This compound is a cornerstone of modern regulatory method development and monitoring for several reasons:
Method Validation: Before a new analytical method can be used for regulatory purposes, it must undergo rigorous validation to prove its accuracy, precision, sensitivity, and specificity. This compound is used as an internal standard to determine key validation parameters, such as recovery, repeatability, and the limit of quantification (LOQ), in complex matrices like crops, soil, and animal tissues. eurl-pesticides.eueurofins.com
Ensuring Data Reliability in Monitoring Programs: Large-scale environmental monitoring programs, such as those that test surface water for pesticide runoff, analyze hundreds to thousands of samples. ca.gov The use of isotope dilution mass spectrometry with this compound ensures that the data generated are reliable and legally defensible, even when dealing with trace concentrations and variable environmental matrices. sigmaaldrich.com
Differentiating Isomers for Risk Assessment: As regulatory agencies move towards isomer-specific residue definitions, methods that can distinguish gamma-cyhalothrin from less toxic isomers are required. europa.eunih.gov this compound is essential for the development and routine application of these specific methods, allowing for a more refined and accurate assessment of consumer and environmental risk. europa.eu The European Food Safety Authority (EFSA), for example, has noted that while routine monitoring often measures the sum of isomers, appropriate enantioselective techniques are needed to differentiate gamma-cyhalothrin residues. chemreg.net The development and validation of such techniques rely on the availability of specific labeled standards.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing gamma-Cyhalothrin-d5 in laboratory settings?
- Methodological Answer : this compound, a deuterated analog of gamma-Cyhalothrin, is synthesized via isotopic labeling using halogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration). Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Solvent selection (e.g., acetone or ethyl acetate) is critical to avoid deuteration loss during purification . For reproducibility, experimental protocols should align with guidelines for deuterated compound synthesis in peer-reviewed journals .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference. Chromatographic separation (e.g., HPLC or GC) coupled with tandem MS (MS/MS) ensures specificity. Calibration curves should span 3–4 orders of magnitude, with validation per ICH Q2(R1) guidelines for linearity, accuracy, and precision .
Q. What stability studies are required for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic analysis via HPLC-UV to monitor degradation products (e.g., lactone hydrolysis). Store solutions in amber vials at −20°C to prevent photodegradation. For long-term stability, use Arrhenius kinetics to extrapolate shelf-life data, ensuring deuterium retention is >95% .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) or environmental degradation studies?
- Methodological Answer : Deuterium substitution alters metabolic pathways (e.g., cytochrome P450-mediated oxidation) due to the kinetic isotope effect (KIE) . To assess this, compare degradation rates of this compound and non-deuterated analogs in in vitro microsomal assays. Use time-resolved MS to track deuterium loss and metabolite formation. Statistical analysis (e.g., ANOVA) is critical to distinguish isotopic effects from experimental variability .
Q. What experimental designs resolve discrepancies in this compound’s environmental fate data across studies?
- Methodological Answer : Discrepancies often arise from variable soil pH, organic matter content, or microbial activity. Design multifactorial experiments controlling these variables. Use central composite design (CCD) to model interactions and identify dominant degradation drivers. Cross-validate results with field studies using this compound as a tracer, and apply Benjamini-Hochberg correction to minimize false positives in large datasets .
Q. How can researchers optimize this compound’s use as an internal standard in multi-residue pesticide analysis?
- Methodological Answer : Evaluate matrix-matched calibration in diverse samples (e.g., crops, water) to account for recovery variations. Use orthogonal partial least squares (OPLS) regression to correlate matrix effects with physicochemical properties (e.g., logP). Validate cross-reactivity via spike-and-recovery experiments at sub-ppb levels. Include a quality control (QC) sample in each batch to monitor instrumental drift .
Methodological Best Practices
- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw MS/MS spectra and chromatograms in supplementary materials .
- Ethical Compliance : Follow OECD Guidelines for Chemical Testing (e.g., Test No. 507 for soil studies) and declare deuterated compound disposal protocols .
- Conflict Resolution : Use systematic reviews to reconcile contradictory data, prioritizing studies with transparent methodology and robust statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
